
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or receptors in the body, leading to the desired therapeutic effect.
生化学的および生理学的効果
The biochemical and physiological effects of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide have not been extensively studied. However, it has been reported that this compound may have anti-cancer and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide in lab experiments is its potential as a building block for the synthesis of functional materials. However, a limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-hydroxy-1-tetralone, which is then reacted with pyrrolidine to form 2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-ol. This compound is then reacted with 3,4-dichlorobenzeneacetyl chloride to form the final product.
科学的研究の応用
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
特性
CAS番号 |
153881-56-2 |
|---|---|
製品名 |
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide |
分子式 |
C23H26Cl2N2O2 |
分子量 |
433.4 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-hydroxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H26Cl2N2O2/c1-26(22(29)14-15-7-9-18(24)19(25)13-15)23-17-5-4-6-21(28)16(17)8-10-20(23)27-11-2-3-12-27/h4-7,9,13,20,23,28H,2-3,8,10-12,14H2,1H3/t20-,23-/m1/s1 |
InChIキー |
ZGIVNFOUXRBYGI-NFBKMPQASA-N |
異性体SMILES |
CN([C@H]1[C@@H](CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
同義語 |
3,4-dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide 5-hydroxy-5-desmethoxy-DuP 747 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




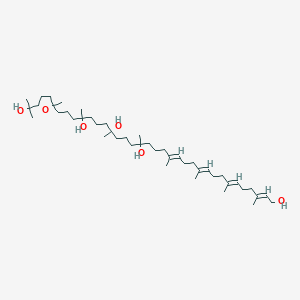
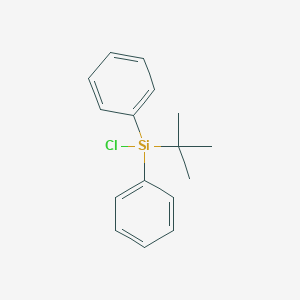
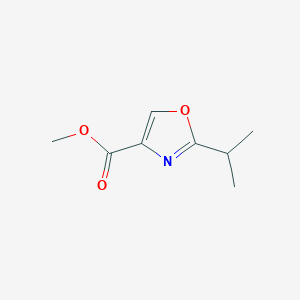
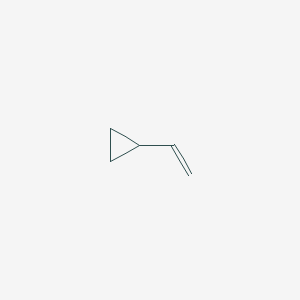
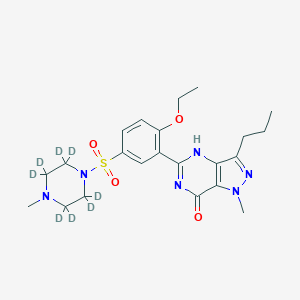
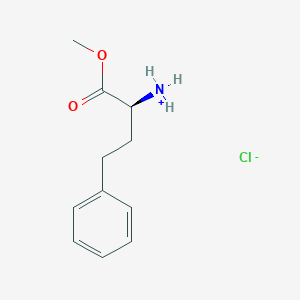
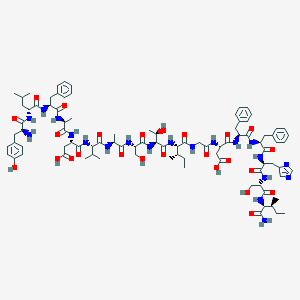
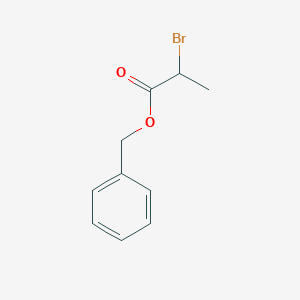
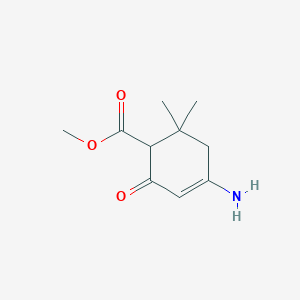
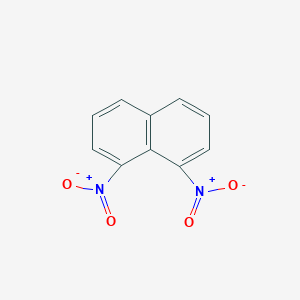
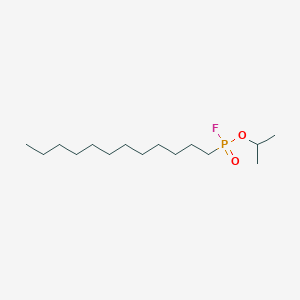

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)